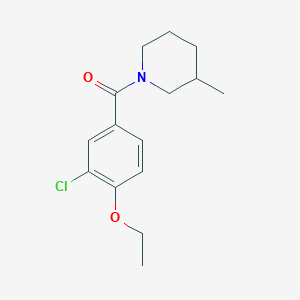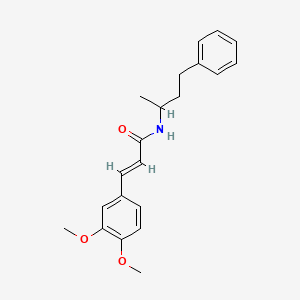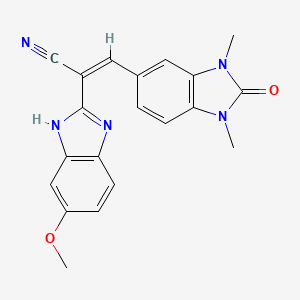![molecular formula C18H19ClN4O3 B5294733 (3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(3-methylimidazole-4-carbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5294733.png)
(3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(3-methylimidazole-4-carbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(3-methylimidazole-4-carbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a tetrahydropyrrolo[3,4-d][1,3]oxazole ring system, which is fused with an imidazole ring and substituted with various functional groups. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(3-methylimidazole-4-carbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one typically involves multi-step organic reactions. The key steps include:
Formation of the Tetrahydropyrrolo[3,4-d][1,3]oxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol and a carbonyl compound, under acidic or basic conditions.
Introduction of the Imidazole Ring: The imidazole ring can be introduced through a condensation reaction between an aldehyde and an amine, followed by cyclization.
Substitution Reactions:
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring and the tetrahydropyrrolo[3,4-d][1,3]oxazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at the aromatic ring and the imidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the imidazole and tetrahydropyrrolo[3,4-d][1,3]oxazole rings.
Reduction Products: Alcohol derivatives of the carbonyl group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(3-methylimidazole-4-carbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It may be used in the development of new materials, such as polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of (3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(3-methylimidazole-4-carbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
- (3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(3-methylimidazole-4-carbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
- (3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(3-methylimidazole-4-carbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-thione
- (3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(3-methylimidazole-4-carbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-selenone
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity due to the presence of the 3-chlorophenyl and 3-methylimidazole-4-carbonyl groups.
Properties
IUPAC Name |
(3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(3-methylimidazole-4-carbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3/c1-21-11-20-8-14(21)17(24)22-9-15-16(10-22)26-18(25)23(15)6-5-12-3-2-4-13(19)7-12/h2-4,7-8,11,15-16H,5-6,9-10H2,1H3/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXQRYHDAMIZFK-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(=O)N2CC3C(C2)OC(=O)N3CCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1C(=O)N2C[C@H]3[C@@H](C2)OC(=O)N3CCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5E)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5294655.png)

![methyl {4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}carbamate](/img/structure/B5294661.png)
![2-{[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5294671.png)
![(3aR*,5R*,6S*,7aS*)-2-[(8-methoxy-2-quinolinyl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5294679.png)
![2-methyl-N-[1-(pyridin-4-yl)ethyl]benzamide](/img/structure/B5294686.png)

![1-[4-[(E)-2-methylbut-2-enyl]piperazin-1-yl]ethanone](/img/structure/B5294702.png)
![3-(benzylthio)-6-(4-ethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5294723.png)
![3-(1-methylpyrrol-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5294728.png)

![7-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]pyrazolo[1,5-a]pyridine](/img/structure/B5294746.png)
![(2-methoxypyridin-3-yl)-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone](/img/structure/B5294749.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5294755.png)
